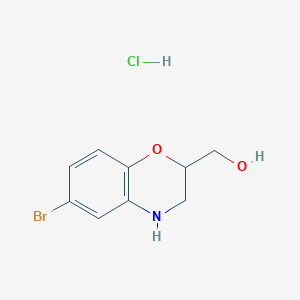

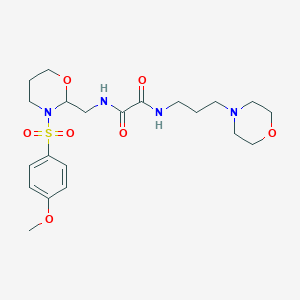

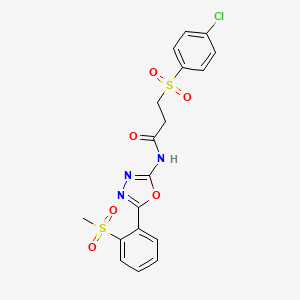

![molecular formula C15H10Cl3NO4 B3006708 2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid CAS No. 338395-82-7](/img/structure/B3006708.png)

2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid" is a complex organic molecule that appears to be related to pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The structure of the compound suggests that it is a pyrrole with various substituents, including a 1-methyl group, a 2,2,2-trichloroacetyl group, and a benzenecarboxylic acid moiety.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of pyrrole derivatives has been explored using benzotriazol-1-yl as a substituent to enable both electrophilic and nucleophilic substitutions . This method could potentially be applied to the synthesis of the compound , although the specific details of the synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within a five-membered ring, which can participate in hydrogen bonding and other interactions. The papers describe the formation of hydrogen-bonded supramolecular networks in related compounds, which could be relevant to understanding the molecular structure and interactions of "2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid" . The specific molecular geometry, including bond angles and dihedral angles, would be important in determining the compound's reactivity and physical properties.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including substitutions at different positions on the ring. The data suggests that the CH(2)Bt substituent allows for the synthetic elaboration of pyrroles with unsubstituted ring positions and facilitates both electrophilic and nucleophilic substitutions . This indicates that the compound may also be amenable to such reactions, potentially allowing for the creation of a wide array of related compounds with diverse properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid" would be influenced by its molecular structure. The presence of various functional groups, such as the trichloroacetyl and carboxylic acid groups, would affect its solubility, melting point, and reactivity. The papers describe the formation of a three-dimensional network through weak hydrogen bonds and offset π-π contacts, which could also be relevant to the physical properties of the compound . These interactions could lead to unique crystal packing and potentially influence the compound's solubility and melting point.

Applications De Recherche Scientifique

Heterocyclic Building Blocks

- 2-(Azidocarbonyl)-1H-pyrroles, closely related to the compound , have been synthesized and used as building blocks for various heterocyclic compounds. These pyrroles undergo Curtius rearrangement and can form benzofused and heterofused pyrrolopyridinones, demonstrating their versatility as reactive intermediates in organic synthesis (Funt et al., 2020).

Reductive Alkylation

- Pyrroles similar to the compound have been subjected to reductive alkylation, demonstrating the potential to modify pyrrole compounds in various organic syntheses. This process involves C-methylation of aromatics and pyrroles, highlighting the reactivity of pyrrole derivatives in organic transformations (Gregorovich et al., 1968).

Ligand Formation

- The formation of ligands involving similar pyrrole derivatives has been reported. For example, compounds involving 2H-benzotriazoles reacting with acids like dichloroacetic acid have been synthesized. These form complexes with metals, suggesting a role in coordination chemistry and potential applications in catalysis or material science (Hübner et al., 2010).

Buchner Reaction Applications

- The Buchner reaction of diazoacetyl-2H-azirines, closely related to the compound of interest, has been used to create various nitrogen-containing heterocyclic scaffolds. This process highlights the utility of pyrrole derivatives in generating complex molecular structures, which could be valuable in pharmaceutical and synthetic chemistry (Galenko et al., 2021).

Application in Flavor Enhancement

- A derivative of 1H-pyrrole has been utilized in cigarette flavoring, indicating potential applications in flavor and fragrance industries. This demonstrates the broader utility of pyrrole derivatives beyond just pharmaceutical or synthetic chemistry contexts (Fu Pei-pei, 2013).

Synthesis of Amino Acid Esters

- N-(1-butylpyrrole-2-carbonyl)-amino acid methyl esters have been synthesized using a method that employs a similar pyrrole derivative. This indicates its potential utility in the synthesis of complex organic molecules, possibly with biological relevance (Zeng Xiang-chao, 2007).

Propriétés

IUPAC Name |

2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO4/c1-19-7-8(6-11(19)13(21)15(16,17)18)12(20)9-4-2-3-5-10(9)14(22)23/h2-7H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIRDVCDERGSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

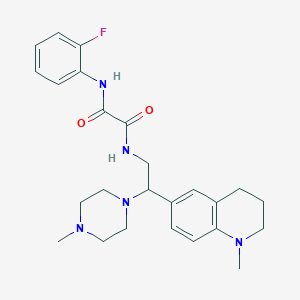

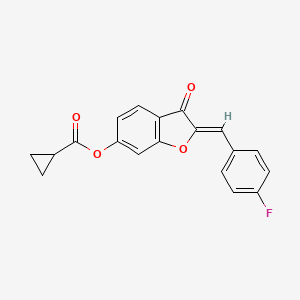

![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)

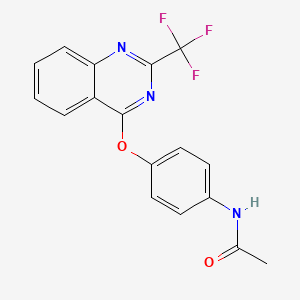

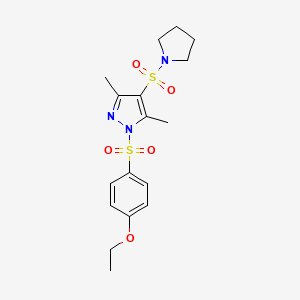

![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)

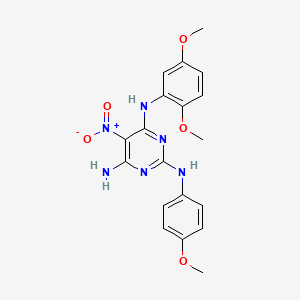

![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)